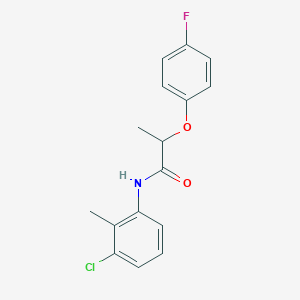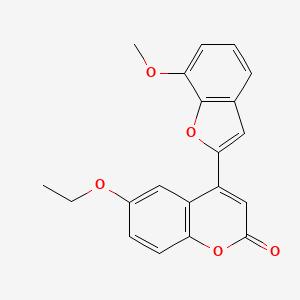
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one, also known as EBF, is a synthetic compound that belongs to the family of coumarin derivatives. EBF has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and signaling pathways. 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one also interacts with serotonin and dopamine receptors, which are involved in mood regulation and cognitive function.
Biochemical and physiological effects:
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one in lab experiments is its high potency and selectivity towards its molecular targets. However, one of the limitations of using 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one, including the development of more efficient synthesis methods, the identification of novel molecular targets, and the evaluation of its therapeutic potential in various diseases. Additionally, further studies are needed to understand the pharmacokinetics and toxicity of 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one in vivo.
Synthesis Methods
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one can be synthesized using several methods, including the Knoevenagel condensation reaction, which involves the reaction of ethyl acetoacetate and 7-methoxy-2-benzofuran-1-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using a Lewis acid catalyst such as aluminum chloride to obtain 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one.
Scientific Research Applications
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, 6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-3-23-13-7-8-16-14(10-13)15(11-19(21)24-16)18-9-12-5-4-6-17(22-2)20(12)25-18/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVFSFQKHVFNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

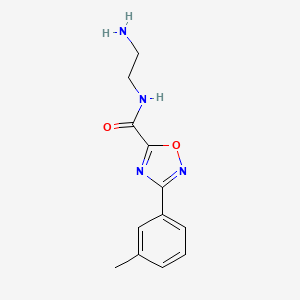
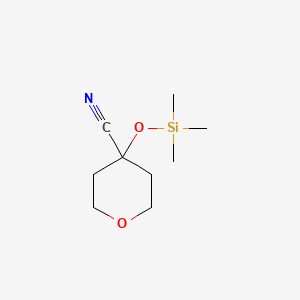
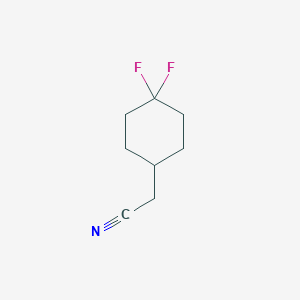
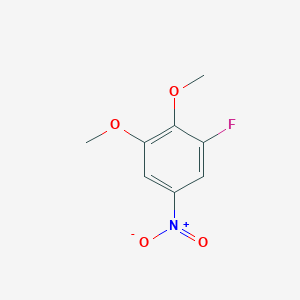
![N-[2-[(4-Cyanophenyl)methyl-propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2950063.png)
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2950064.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2950065.png)


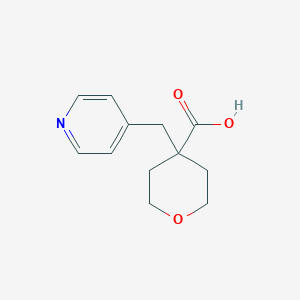
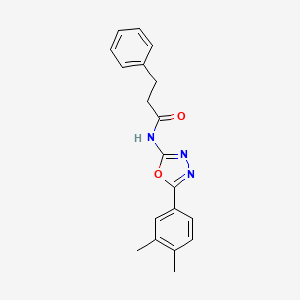
![3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2950072.png)
![2-(4-fluorophenoxy)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2950073.png)
